molecular formula C14H13NO4S B1621376 4-[Methyl(phenyl)sulfamoyl]benzoic acid CAS No. 54838-78-7

4-[Methyl(phenyl)sulfamoyl]benzoic acid

Cat. No. B1621376
CAS RN: 54838-78-7
M. Wt: 291.32 g/mol
InChI Key: USOAJBIMCUIRFH-UHFFFAOYSA-N
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Patent
US08901306B2

Procedure details

4-(N-methyl-N-phenylsulfamoyl)benzoic acid (16) (100 mg, 0.31 mmol) was treated with 4-(pyridin-2-yl)thiazol-2-amine (50 mg, 0.28 mmol) using method C. The residue was purified using flash chromatography eluting with 50-100% EtOAc in hexanes. The resulting solid was triturated with diethyl ether to give 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide as an orange solid. Yield: 31 mg (24%). 1H-NMR: 8.63-8.61 (m, 1H), 8.28 (d, J=8.5 Hz, 2H), 8.02 (d, J=8.0 Hz, 1H), 7.94-7.88 (m, 2H), 7.68 (d, J=8.5 Hz, 2H), 7.40-7.30 (m, 4H), 7.13 (d, J=7.0 Hz, 2H), 3.20 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[S:3]([C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=O)=[CH:8][CH:7]=1)(=[O:5])=[O:4].[N:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[C:27]1[N:28]=[C:29]([NH2:32])[S:30][CH:31]=1>>[CH3:1][N:2]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[S:3]([C:6]1[CH:7]=[CH:8][C:9]([C:10]([NH:32][C:29]2[S:30][CH:31]=[C:27]([C:22]3[CH:23]=[CH:24][CH:25]=[CH:26][N:21]=3)[N:28]=2)=[O:12])=[CH:13][CH:14]=1)(=[O:4])=[O:5]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CN(S(=O)(=O)C1=CC=C(C(=O)O)C=C1)C1=CC=CC=C1
Name
Quantity
50 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C=1N=C(SC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with 50-100% EtOAc in hexanes
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)C1=CC=C(C(=O)NC=2SC=C(N2)C2=NC=CC=C2)C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.